

In-Depth Technical Guide: 2,3-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethoxyphenylacetonitrile

Cat. No.: B1295363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dimethoxyphenylacetonitrile**, a key chemical intermediate. This document details its chemical identity, physical properties, and outlines a plausible synthetic route, alongside crucial safety information.

Chemical Identity and Properties

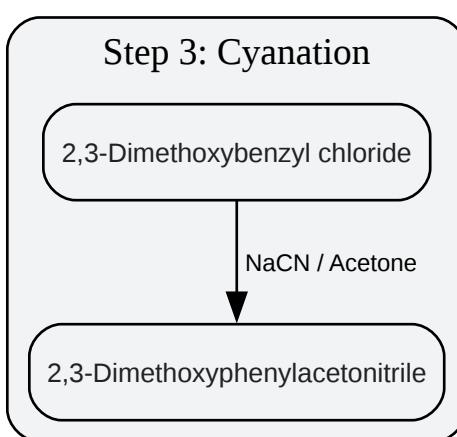
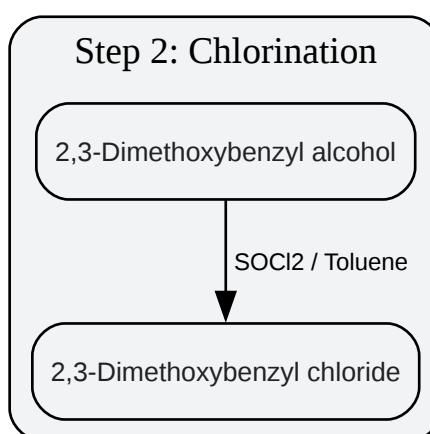
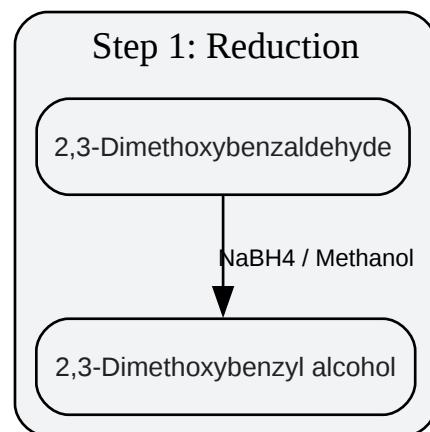
CAS Number: 4468-57-9

Synonyms:

- 2-(2,3-dimethoxyphenyl)acetonitrile
- (2,3-dimethoxyphenyl)acetonitrile
- Benzeneacetonitrile, 2,3-dimethoxy-
- veratrol-3-acetonitrile

Molecular Formula: C₁₀H₁₁NO₂

Molecular Weight: 177.20 g/mol




This section summarizes the key physical and chemical properties of **2,3-Dimethoxyphenylacetonitrile** in a structured format for easy reference and comparison.

Property	Value	Source
Boiling Point	283.2°C at 760 mmHg	
Density	1.082 g/cm ³	
Refractive Index	1.511	
Flash Point	109.8°C	
Physical Form	Solid, Semi-solid, or liquid	
Purity	≥98%	
Storage	Store at room temperature in a dry, sealed container.	

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2,3-Dimethoxyphenylacetonitrile** is not readily available in the searched literature, a plausible and commonly employed method for the synthesis of substituted phenylacetonitriles involves the reaction of the corresponding benzyl halide with a cyanide salt. A general procedure, adapted from the synthesis of related compounds, is outlined below. This protocol starts from the commercially available 2,3-dimethoxybenzaldehyde.

A Plausible Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Plausible synthesis of **2,3-Dimethoxyphenylacetonitrile**.

Experimental Procedure:

Step 1: Reduction of 2,3-Dimethoxybenzaldehyde to 2,3-Dimethoxybenzyl alcohol

- In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (NaBH_4) portion-wise while maintaining the temperature below 10°C.
- After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-dimethoxybenzyl alcohol.

Step 2: Chlorination of 2,3-Dimethoxybenzyl alcohol to 2,3-Dimethoxybenzyl chloride

- Dissolve the 2,3-dimethoxybenzyl alcohol in an anhydrous solvent such as toluene in a flask equipped with a reflux condenser and a gas outlet.
- Slowly add thionyl chloride (SOCl_2) dropwise at 0°C.
- After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
- Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2,3-dimethoxybenzyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 3: Cyanation of 2,3-Dimethoxybenzyl chloride to **2,3-Dimethoxyphenylacetonitrile**

- In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a mixture of sodium cyanide (NaCN) in acetone.
- Heat the suspension to reflux with vigorous stirring.
- Add a solution of 2,3-dimethoxybenzyl chloride in acetone dropwise to the refluxing mixture.
- Continue refluxing for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and filter off the inorganic salts.
- Wash the filter cake with acetone.
- Combine the filtrates and remove the acetone under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by vacuum distillation or column chromatography to yield **2,3-Dimethoxyphenylacetonitrile**.

Spectroscopic Data

While specific spectroscopic data for **2,3-Dimethoxyphenylacetonitrile** was not found in the immediate search results, general characteristics for related compounds can be inferred.

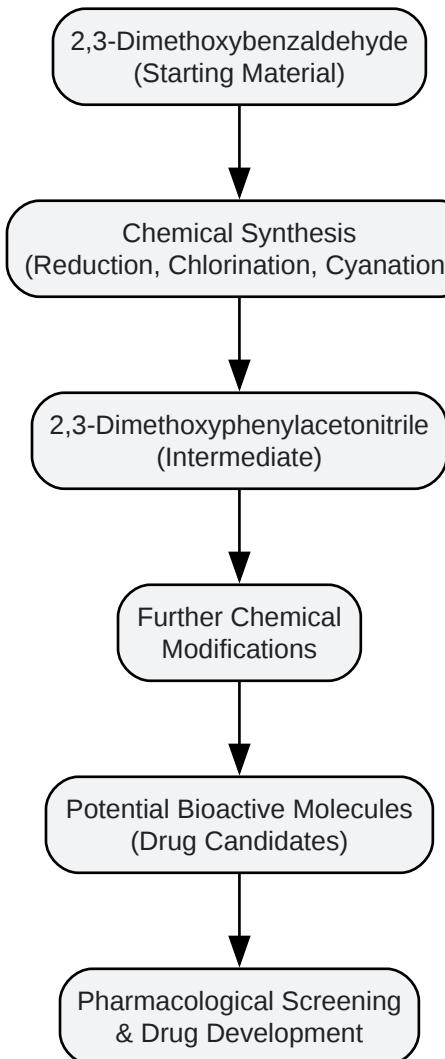
- ¹H NMR: The spectrum is expected to show signals for the two methoxy groups as singlets, the methylene protons as a singlet, and the aromatic protons in the aromatic region, with splitting patterns corresponding to their substitution.
- ¹³C NMR: The spectrum will display signals for the two distinct methoxy carbons, the methylene carbon, the nitrile carbon, and the aromatic carbons.
- IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.

- Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 177.20 g/mol .

Applications in Drug Development

2,3-Dimethoxyphenylacetonitrile is listed for applications in pharmaceuticals, as an intermediate, and for custom synthesis. The dimethoxyphenyl moiety is a common structural feature in many pharmacologically active compounds. While direct evidence of **2,3-Dimethoxyphenylacetonitrile** as a key intermediate in the synthesis of a specific marketed drug was not prominently found in the search results, its structural similarity to precursors of drugs like Verapamil (which contains a 3,4-dimethoxyphenyl group) suggests its potential as a building block in the synthesis of novel therapeutic agents. The nitrile group offers a versatile handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Safety Information


Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from starting material to the final product and its potential application.

[Click to download full resolution via product page](#)

Caption: Workflow from precursor to potential drug development.

- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3-Dimethoxyphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295363#2-3-dimethoxyphenylacetonitrile-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1295363#2-3-dimethoxyphenylacetonitrile-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com